molecular formula C21H19NO3 B2576542 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol CAS No. 388102-98-5

2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

Cat. No.: B2576542
CAS No.: 388102-98-5
M. Wt: 333.387
InChI Key: RQROQEKVISLUGU-PXLXIMEGSA-N
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Description

2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol is a Schiff base compound characterized by a phenolic core substituted with an ethoxy group at position 2 and an imine-linked 4-phenoxyphenyl moiety at position 4. Its molecular structure enables diverse applications, including catalysis, nonlinear optics (NLO), and antimicrobial activity. The compound’s planarity, hydrogen-bonding motifs, and electronic properties are influenced by its substituents, making it a subject of interest in crystallography and materials science .

Properties

IUPAC Name

2-ethoxy-6-[(4-phenoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-2-24-20-10-6-7-16(21(20)23)15-22-17-11-13-19(14-12-17)25-18-8-4-3-5-9-18/h3-15,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQROQEKVISLUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol typically involves the condensation of 2-ethoxy-6-hydroxybenzaldehyde with 4-phenoxyaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production would also involve stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Imine Group Reactivity

The azomethine (–C=N–) group serves as the primary reactive site, enabling two key reaction types:

Reduction Reactions

The imine bond undergoes reduction to form secondary amines under mild conditions:
Reaction :
2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol + NaBH₄ → 2-Ethoxy-6-[(4-phenoxyphenyl)aminomethyl]phenol
Conditions : Ethanol solvent, room temperature, 2–4 hours .

PropertyValue
Reduction Yield78–85%
ByproductsTrace borate complexes

Hydrolysis Reactions

Acid-catalyzed hydrolysis regenerates the parent aldehyde and amine:
Reaction :
2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol + H₃O⁺ → 3-Ethoxy-2-hydroxybenzaldehyde + 4-Phenoxyaniline
Conditions : 0.1 M HCl, reflux, 1 hour .

Phenolic Group Reactivity

The ortho-positioned phenolic –OH group participates in acid-base and coordination reactions:

Deprotonation and Metal Chelation

The compound forms stable complexes with transition metals via O,N-bidentate coordination:

Metal IonComplex StoichiometryStability Constant (log β)
Cu²⁺1:18.2 ± 0.3
Fe³⁺1:210.5 ± 0.4

Conditions : Methanol/water (3:1 v/v), pH 7–9, 25°C .

Esterification

The phenolic –OH reacts with acetyl chloride to form acetates:
Reaction :
2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol + AcCl → 2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenyl acetate
Yield : 67% (pyridine catalyst, 0°C, 30 min) .

Ethoxy Group Reactivity

The ethoxy substituent undergoes nucleophilic substitution under strong alkaline conditions:

Demethylation

Reaction :
2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol + BBr₃ → 2-Hydroxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol
Conditions : Dichloromethane, −78°C, 12 hours .

ParameterValue
Conversion Rate92%
Side ReactionPartial imine hydrolysis (<5%)

Tautomerism and Structural Dynamics

The compound exhibits phenol-imine ⇌ keto-amine tautomerism, influenced by solvent polarity and temperature :

TautomerDominant ConditionsKey Structural Features
Phenol-imineNon-polar solvents (hexane)Intramolecular O–H···N H-bond
Keto-aminePolar solvents (DMSO)N–H···O H-bond, quinoid ring

Activation Energy : 42.3 kJ/mol (determined via VT-NMR in CDCl₃) .

Oxidation Reactions

The imine and phenolic moieties are susceptible to oxidative degradation:

Permanganate Oxidation

Reaction :
2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol + KMnO₄ → 3-Ethoxy-2-hydroxybenzoic acid + 4-Phenoxynitrobenzene
Conditions : Aqueous H₂SO₄ (1 M), 70°C, 3 hours.

Oxidation ProductYield
Benzoic acid58%
Nitroarene31%

Photochemical Stab

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its molecular formula C17H19NO3C_{17}H_{19}NO_3 and a molecular weight of 285.34 g/mol. It contains an imine functional group and exhibits phenolic characteristics, making it relevant for various chemical reactions and applications.

Medicinal Chemistry

  • Antioxidant Properties : Research indicates that Schiff bases like 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol exhibit significant antioxidant activity. This property is crucial for developing therapeutic agents that combat oxidative stress-related diseases.
  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for drug development against various bacterial and fungal infections.

Coordination Chemistry

  • Schiff bases serve as effective ligands in coordination chemistry. 2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol can form stable complexes with transition metals, which are useful in catalysis and materials science.

Materials Science

  • The compound's unique structural features allow it to be used in the synthesis of advanced materials, including polymers and dyes. Its phenolic hydroxyl group can participate in various chemical modifications to enhance material properties.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of several Schiff bases, including 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol using the DPPH method. The compound demonstrated an EC50 value of approximately 10.46 ppm, indicating its effectiveness as an antioxidant agent.

Case Study 2: Coordination Complex Formation

In a series of experiments aimed at exploring the coordination capabilities of Schiff bases with transition metals, it was found that complexes formed with copper (II) ions exhibited enhanced catalytic activity in oxidation reactions. The stability and reactivity of these complexes were attributed to the imine nitrogen's ability to coordinate with metal centers.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity and binding to receptor sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Electronic Properties :

  • The trifluoromethyl group in ETPMP enhances electron-withdrawing effects, leading to a reduced HOMO-LUMO gap (4.32 eV) and significant NLO response (β = 3.12 × 10⁻³⁰ esu) compared to the methylphenyl derivative (HOMO-LUMO gap = 4.65 eV) .
  • Methoxy-substituted analogs exhibit lower molar extinction coefficients (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) than ethoxy derivatives (ε ≈ 1.6 × 10⁴ L·mol⁻¹·cm⁻¹) due to reduced electron-donating capacity .

Crystallographic Features: Ethoxy derivatives form intramolecular O–H···N hydrogen bonds, creating S(6) ring motifs. Dihedral angles between aromatic rings range from 16.87° to 19.93°, affecting molecular planarity . Pyrene-substituted analogs (e.g., (E)-2-ethoxy-6-((pyren-1-ylimino)methyl)phenol) exhibit distorted geometries (C=N bond length: 1.28 Å vs. 1.30 Å in phenoxyphenyl derivatives) due to steric hindrance .

Biological Activity: Chlorinated derivatives (e.g., 2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol) show enhanced antibacterial activity (MIC = 12.5 µg/mL against S. aureus) compared to non-halogenated analogs (MIC = 25 µg/mL) . Oligomeric Schiff bases derived from ethoxy-substituted phenols demonstrate antioxidant activity (IC₅₀ = 18 µM in DPPH assays) due to radical scavenging by phenolic –OH groups .

Thermal Stability: Ethoxy-substituted compounds exhibit higher melting points (e.g., 113°C for ETPMP) than methoxy analogs (e.g., 98°C for 2-methoxy-6-[(p-tolylimino)methyl]phenol), attributed to stronger intermolecular interactions .

Data Tables

Selected Geometric Parameters

Compound C=N Bond Length (Å) Dihedral Angle (°) Hydrogen Bond (Å) Reference
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol 1.30 16.87–19.93 O–H···N: 1.82
ETPMP 1.29 22.5 O–H···N: 1.85
Pyrene-substituted derivative 1.28 25.8 O–H···N: 1.80

Biological Activity

2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol is a Schiff base compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its synthesis, characterization, and various biological evaluations, including antioxidant, antibacterial, and antifungal properties.

Synthesis

The synthesis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 2-ethoxy-6-formylphenol and 4-phenoxyaniline. The reaction is facilitated under mild conditions, often using solvents like ethanol or methanol. The yield and purity of the synthesized compound can be improved through recrystallization.

Characterization Techniques

Characterization of the compound is performed using various analytical techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR) : Confirms the presence of functional groups, particularly the imine (C=N) bond.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the connectivity of atoms.
  • Mass Spectrometry (MS) : Determines the molecular weight and structural information.
  • X-ray Crystallography : Offers detailed information on the molecular arrangement in solid-state.

Example Data Table for Characterization

TechniqueObservations
FTIRC=N stretch at 1620 cm1^{-1}
NMRChemical shifts at 7.5 ppm (aromatic protons)
MSMolecular ion peak at m/z 305
X-rayMonoclinic crystal system with Z = 4

Antioxidant Activity

The antioxidant potential of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Findings:

  • DPPH Assay : The compound exhibited significant scavenging activity with an EC50 value of approximately 12.5 µg/mL.
  • ABTS Assay : Results indicated a strong capacity to reduce ABTS radical cation, comparable to standard antioxidants like ascorbic acid.

Antibacterial Activity

The antibacterial activity of the compound has been tested against various Gram-positive and Gram-negative bacteria.

Results Summary:

BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Bacillus subtilis1840 µg/mL

The results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

The antifungal properties have also been assessed against common fungal strains such as Candida albicans and Aspergillus niger.

Observations:

  • Candida albicans : Zone of inhibition measured at 14 mm with an MIC of 60 µg/mL.
  • Aspergillus niger : Zone of inhibition measured at 10 mm with an MIC of 80 µg/mL.

These findings suggest that while the compound shows some antifungal activity, it is less effective compared to its antibacterial properties.

Case Studies

Several studies have highlighted the biological significance of Schiff bases similar to 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol. For instance:

  • Study on Antioxidant Properties : A study demonstrated that similar Schiff bases possess notable antioxidant activities, attributed to their ability to donate hydrogen atoms to free radicals.
  • Antimicrobial Efficacy Study : Research indicated that Schiff bases exhibit varying degrees of antimicrobial activity depending on their structural features, emphasizing the importance of substituents on aromatic rings.

Q & A

Q. What are the standard synthetic protocols for preparing 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol, and how can reaction conditions be optimized?

The compound is synthesized via Schiff base formation by refluxing equimolar amounts of 3-ethoxy-2-hydroxybenzaldehyde and 4-phenoxyaniline in methanol for 2 hours, followed by slow evaporation to yield crystalline products . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time (monitored via TLC), and stoichiometric ratios to improve yield and purity. Crystallization conditions (temperature, solvent evaporation rate) significantly affect crystal quality for structural studies .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Single-crystal X-ray diffraction (XRD): Resolves molecular geometry, bond lengths (e.g., C=N imine bond: ~1.28 Å), and dihedral angles between aromatic rings. Monoclinic C2/c space group symmetry is typical, with Z = 16 and unit cell parameters (e.g., a = 29.5 Å, β = 102.99°) .
  • FTIR and NMR: Confirm functional groups (O–H stretch at ~3400 cm⁻¹, C=N stretch at ~1600 cm⁻¹) and substituent positions via chemical shifts (e.g., phenolic proton at δ 12–14 ppm in DMSO-d₆) .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., O–H···N hydrogen bonds) influencing crystal packing .

Q. How does the crystal structure inform the compound’s stability and reactivity?

The planar imine (C=N) and phenol moieties facilitate π-π stacking (3.5–4.0 Å interplanar distances), while hydrogen bonds (O–H···N, ~2.7 Å) stabilize the supramolecular architecture . Steric hindrance from the ethoxy and phenoxy groups may reduce solubility in polar solvents, impacting reactivity in complexation studies .

Advanced Research Questions

Q. What computational methods validate experimental data for this compound, and how are discrepancies resolved?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict optimized geometries, vibrational frequencies, and electronic properties (HOMO-LUMO gaps). Discrepancies between experimental (XRD) and computational bond lengths (e.g., C–O deviations >0.02 Å) are addressed by refining basis sets or incorporating solvent effects . Molecular docking studies assess binding affinities to biological targets (e.g., enzymes), requiring validation via thermodynamic parameters (ΔG, ΔH) .

Q. How do substituent variations (e.g., 4-phenoxy vs. 4-methylphenyl) impact physicochemical properties?

Comparative studies with analogs (e.g., 2-ethoxy-6-[(4-ethoxyphenyl)iminomethyl]phenol) reveal:

  • Electron-withdrawing groups (e.g., Cl): Increase imine bond polarization, enhancing metal-chelation capacity .
  • Phenoxy substituents: Improve thermal stability (TGA decomposition >250°C) due to extended conjugation .
  • Crystal packing: Bulky substituents reduce symmetry (e.g., triclinic vs. monoclinic systems) and alter hydrogen-bonding networks .

Q. What strategies mitigate challenges in analyzing hydrogen-bonding networks in polymorphic forms?

  • Variable-temperature XRD: Identifies thermally induced phase transitions.
  • High-resolution PXRD: Distinguishes polymorphs with subtle lattice differences.
  • Theoretical modeling: Maps energy landscapes to predict stable hydrogen-bonding motifs (e.g., R₂²(8) rings) .

Methodological Challenges and Solutions

Q. How are contradictions in spectroscopic vs. crystallographic data reconciled?

Example: Discrepancies in O–H bond lengths (XRD: ~0.82 Å vs. DFT: ~0.96 Å) arise from X-ray vs. gas-phase approximations. Multi-technique validation (e.g., neutron diffraction for precise H-atom positioning) and QTAIM analysis for electron density topology resolve such issues .

Q. What experimental designs optimize metal-complexation studies with this ligand?

  • pH control: Maintain deprotonated phenolic O–H for coordination (pH > pKa ~9.5).
  • Solvent selection: Use DMF or DMSO to enhance ligand solubility without competing for metal binding.
  • Stoichiometric titration (Job’s plot): Determines metal-ligand ratios (e.g., 1:1 or 1:2) .

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